6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 2-bromo-6-trifluoromethylpyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then hydrolyzed using hydrochloric acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
Comparison: 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid is unique due to its furo[2,3-b]pyridine ring system, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyridines.
Properties
CAS No. |
952182-47-7 |
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Molecular Formula |
C9H4F3NO3 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15) |
InChI Key |
MFASZKGYQGRTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(O2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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